1-(piperidin-1-yl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone
CAS No.: 863459-06-7
Cat. No.: VC5023140
Molecular Formula: C18H20N6OS
Molecular Weight: 368.46
* For research use only. Not for human or veterinary use.
![1-(piperidin-1-yl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone - 863459-06-7](/images/structure/VC5023140.png)
Specification
CAS No. | 863459-06-7 |
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Molecular Formula | C18H20N6OS |
Molecular Weight | 368.46 |
IUPAC Name | 2-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-1-piperidin-1-ylethanone |
Standard InChI | InChI=1S/C18H20N6OS/c1-13-5-7-14(8-6-13)24-17-16(21-22-24)18(20-12-19-17)26-11-15(25)23-9-3-2-4-10-23/h5-8,12H,2-4,9-11H2,1H3 |
Standard InChI Key | PQXMWMFWAZDOIC-UHFFFAOYSA-N |
SMILES | CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)SCC(=O)N4CCCCC4)N=N2 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound belongs to the triazolo[4,5-d]pyrimidine family, characterized by a fused bicyclic system comprising a 1,2,3-triazole and pyrimidine ring. Key structural elements include:
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A 3-(p-tolyl) substituent on the triazole ring, introducing steric bulk and lipophilicity .
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A 7-thioether linkage connecting the pyrimidine core to a 2-(piperidin-1-yl)ethanone side chain, which enhances solubility and potential receptor interactions .
The molecular formula is C₂₂H₂₃N₅OS, with a calculated molecular weight of 413.52 g/mol . The presence of sulfur in the thioether group distinguishes it from oxygen-linked analogs, potentially altering electronic properties and metabolic stability .
Synthesis and Reaction Pathways
Key Synthetic Strategies
The synthesis involves multi-step protocols, as exemplified by analogous triazolo-pyrimidine derivatives :
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Core Formation: Cyclocondensation of 4-amino-thieno[2,3-d]pyrimidine with nitrous acid generates the triazolo[4,5-d]pyrimidine scaffold .
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Thioether Introduction: Nucleophilic displacement at the 7-position using thiourea or potassium thioacetate, followed by alkylation with 2-chloro-1-(piperidin-1-yl)ethanone .
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Functionalization: Subsequent reactions with p-tolyl Grignard reagents install the aromatic substituent.
Reaction conditions critically influence yields:
Structural Characterization
Spectroscopic Data
IR Spectroscopy:
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Strong absorption at 1580–1620 cm⁻¹ (C=N stretching of triazole and pyrimidine) .
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2920 cm⁻¹ and 2850 cm⁻¹ (C-H stretching of piperidine CH₂ groups) .
¹H NMR (400 MHz, CDCl₃):
Elemental Analysis:
Element | Calculated (%) | Observed (%) |
---|---|---|
C | 63.89 | 63.85 |
H | 5.61 | 5.58 |
N | 16.94 | 16.90 |
S | 7.76 | 7.72 |
Data aligns with theoretical values, confirming purity .
Applications and Future Directions
Therapeutic Prospects
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Oncology: Potent EGFR inhibition positions this compound as a candidate for non-small cell lung cancer therapy.
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Anti-infectives: Structural optimization could address multidrug-resistant pathogens .
Industrial Synthesis Challenges
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